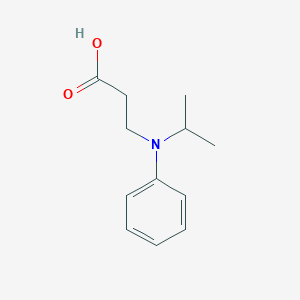
3-(Isopropyl(phenyl)amino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a multi-step chemical reaction starting with the reaction of phenylamine with isopropyl chloride to form N-isopropylphenylamine. This intermediate is then reacted with acrylic acid to yield 3-(Isopropyl(phenyl)amino)propanoic acid.
Industrial Production Methods: On an industrial scale, the compound is typically produced using a continuous flow process to ensure efficiency and consistency. The reaction conditions are carefully controlled to optimize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce the compound to its corresponding amine.
Substitution: Substitution reactions can occur at the phenyl ring, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Primary, secondary, or tertiary amines.
Substitution Products: A wide range of substituted phenyl derivatives.
Scientific Research Applications
3-(Isopropyl(phenyl)amino)propanoic acid has found applications in several scientific fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and modulation of biological pathways.
Medicine: Research has explored its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(Isopropyl(phenyl)amino)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-(Isopropyl(phenyl)amino)propanoic acid is unique due to its specific structural features. Similar compounds include:
3-(Ethyl(phenyl)amino)propanoic acid: Similar structure with an ethyl group instead of isopropyl.
3-(Propyl(phenyl)amino)propanoic acid: Similar structure with a propyl group instead of isopropyl.
3-(Butyl(phenyl)amino)propanoic acid: Similar structure with a butyl group instead of isopropyl.
These compounds differ in their alkyl chain length, which can influence their physical, chemical, and biological properties.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
3-(N-propan-2-ylanilino)propanoic acid |
InChI |
InChI=1S/C12H17NO2/c1-10(2)13(9-8-12(14)15)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,14,15) |
InChI Key |
ALRYEUDWCWWDBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCC(=O)O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















